N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.
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Scientific Research Applications
Reactions with Aliphatic Amines
- The reaction of N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide with methylamine or dimethylamine produces previously unknown 5-amino-1,3-oxazole-4-carbonitriles (Shablykin, Chumachenko, & Brovarets, 2021).
Synthesis of 1,2,4-Triazine Derivatives
- Treatment of α-acetamido-cinnamhydrazides with aromatic aldehydes leads to the production of novel 1,2,4-triazine derivatives, which have applications in antimicrobial, antitumor, and antiviral activities (Kumari, Kumar, & Rao, 2006).
1,3-Dipolar Cycloaddition Reactions
- Aryl azides undergo 1,3-dipolar cycloaddition reactions with enamides like N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide, leading to the formation of 1-aryl-5-amido-1,2,3-triazolines (Kadaba, 1992).
Synthesis of Oxazoles
- Functionalized enamides are used in the copper-catalyzed intramolecular cyclization to produce substituted oxazoles, which have various applications in chemical and pharmaceutical research (Vijay Kumar, Saraiah, Misra, & Ila, 2012).
Chiroptical Properties and Chiral Recognition
- Enantiopure acrylamide derivatives, including those derived from oxazoline compounds, are used to produce optically active polymers. These polymers exhibit significant chiroptical properties and chiral recognition abilities, relevant in materials science and stereoselective synthesis (Lu, Lou, Hu, Jiang, & Shen, 2010).
Annulation into Substituted Oxazoles
- Enamides are utilized in annulation processes to produce substituted oxazoles, which are important in synthesizing various biologically active compounds (Panda & Mothkuri, 2014).
Synthesis of Antitubercular Compounds
- This compound derivatives have been synthesized and evaluated for their anti-tubercular activity, showcasing their potential in medicinal chemistry (Dighe, Mahajan, Maste, & Bhat, 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-8(11)9-5-7-4-6(2)12-10-7/h3-4H,1,5H2,2H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKBXWKMAGZUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.